2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCMDNAKVPTIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=O)C3=CC=CC=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99337-98-1 |

Source

|

| Record name | trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the basic properties of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a molecule of interest in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical characteristics, synthesis, and potential applications, offering a foundational resource for professionals in drug development and chemical research.

Core Molecular Identity

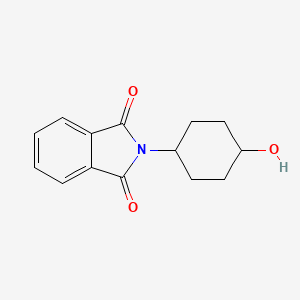

This compound is a chemical compound featuring a phthalimide group attached to a trans-4-hydroxycyclohexyl moiety. The isoindoline-1,3-dione core is a well-recognized pharmacophore present in numerous biologically active compounds, while the hydroxycyclohexyl group imparts specific stereochemical and solubility characteristics.

Chemical Structure:

-

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties: A Comparative Overview

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings. The following table summarizes key predicted and, where available, experimental data for the compound and its primary synthetic precursors.

| Property | This compound | Phthalic Anhydride (Precursor) | trans-4-Aminocyclohexanol (Precursor) |

| Appearance | Solid (predicted) | White solid in crystalline or flake form[7][8] | White to light yellow crystalline powder[9] |

| Melting Point | Data not available | 130-131 °C[7] | 108-113 °C[9] |

| Boiling Point | 410.056 °C at 760 mmHg (Predicted) | 284-295 °C (sublimes)[7][10] | 127 °C at 14 mmHg[9] |

| Solubility | Data not available | Slightly soluble in water; soluble in hot water, ethanol, benzene, and pyridine[7] | Soluble in water; slightly soluble in methanol and chloroform[9][11] |

| Density | 1.365 g/cm³ (Predicted) | 1.53 g/cm³ (solid)[7][12] | ~1.037 g/cm³[9] |

| Flash Point | 201.795 °C (Predicted) | 152 °C (closed cup)[7] | 75.4 °C[9] |

| pKa | Data not available | Not applicable (anhydride) | 15.12 ± 0.40 (Predicted)[11] |

| LogP | Data not available | 1.6 (Predicted) | -0.4 (Predicted)[11] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the condensation reaction of phthalic anhydride with trans-4-aminocyclohexanol. This reaction is a standard method for the preparation of N-substituted phthalimides.

Synthetic Workflow

The logical flow of the synthesis involves the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol on one of the carbonyl carbons of phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final imide product.

Sources

- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. 99337-98-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE | 99337-98-1 [chemicalbook.com]

- 6. BioOrganics [bioorganics.biz]

- 7. The Properties and Uses of the Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 8. greenchemindustries.com [greenchemindustries.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 11. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 12. The Essential Role of Phthalic Anhydride in Modern Industry - TAINUO CHEMICAL [sinotainuo.com]

An In-Depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione, a molecule of significant interest in medicinal chemistry and drug discovery. As a derivative of the versatile phthalimide scaffold, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features, combining a planar phthalimide ring with a stereochemically defined hydroxycyclohexyl moiety, offer a rich landscape for chemical modification and exploration of biological activity. This document delves into the core chemical and physical properties, synthesis, characterization, and the known biological significance of this compound and its analogs, aiming to equip researchers and drug development professionals with the foundational knowledge required for its effective utilization in their scientific endeavors.

Core Molecular Attributes

This compound, also known by its synonym trans-N-(4-Hydroxycyclohexyl)phthalimide, is a white solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |

| Molecular Weight | 245.27 g/mol | [1][2] |

| CAS Number | 99337-98-1 | [1][2] |

| IUPAC Name | 2-(trans-4-hydroxycyclohexyl)isoindole-1,3-dione | [1] |

The structure of this molecule is characterized by the fusion of a benzene ring with a five-membered imide ring, forming the isoindoline-1,3-dione (phthalimide) core. This planar and hydrophobic unit is attached to a trans-configured 4-hydroxycyclohexyl group, introducing a non-planar, hydrophilic, and stereochemically defined substituent. This combination of structural motifs is pivotal to its chemical reactivity and biological interactions.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the condensation reaction between phthalic anhydride and trans-4-aminocyclohexanol. This reaction is a cornerstone in the synthesis of N-substituted phthalimides and proceeds via a nucleophilic acyl substitution mechanism.[3]

General Synthesis Workflow:

The overall synthetic strategy involves the nucleophilic attack of the primary amine of trans-4-aminocyclohexanol on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable imide ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

Materials:

-

Phthalic anhydride

-

trans-4-Aminocyclohexanol

-

Glacial acetic acid (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of phthalic anhydride and trans-4-aminocyclohexanol in a suitable volume of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Although the specific spectral data for this compound is not publicly available, the expected characteristic signals are described below based on the analysis of analogous structures.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring, typically in the range of δ 7.5-8.0 ppm. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region (δ 1.0-4.0 ppm). The proton attached to the nitrogen (methine proton on the cyclohexyl ring) and the proton on the carbon bearing the hydroxyl group will be key diagnostic signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the imide group (around δ 168 ppm), the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong, characteristic C=O stretching vibrations for the imide group, typically appearing as two bands around 1700-1770 cm⁻¹.

-

C-N stretching vibrations in the range of 1300-1400 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

Biological Significance and Therapeutic Potential

The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active compounds, most notably thalidomide and its analogs, which exhibit immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[4][5] Derivatives of this class have been extensively investigated for a wide range of therapeutic applications.

Anti-inflammatory and Analgesic Activity

Numerous studies have demonstrated that N-substituted phthalimide derivatives possess significant anti-inflammatory and analgesic properties.[3][6] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7] The hydrophobic phthalimide moiety can interact with the active site of COX enzymes, while the substituent on the nitrogen atom can be modified to enhance potency and selectivity.[7]

Antimicrobial and Antifungal Activity

The phthalimide core has been incorporated into various compounds exhibiting antibacterial and antifungal activities.[4] The planar nature of the phthalimide ring allows for intercalation with microbial DNA or interaction with essential enzymes, leading to the inhibition of microbial growth.

Anticancer Activity

The discovery of the anticancer properties of thalidomide has spurred extensive research into isoindoline-1,3-dione derivatives as potential anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tumor necrosis factor-alpha (TNF-α), anti-angiogenesis, and induction of apoptosis.[3]

Central Nervous System (CNS) Activity

Derivatives of isoindoline-1,3-dione have also shown promise in the treatment of neurological disorders. For instance, some analogs have been investigated as anticonvulsants and anxiolytics.[3] The ability of the phthalimide scaffold to be functionalized allows for the tuning of its physicochemical properties to facilitate crossing the blood-brain barrier.

Safety and Handling

For research purposes, this compound should be handled with appropriate safety precautions in a laboratory setting.[2] It is intended for research use only and not for human, therapeutic, or diagnostic applications.[2] Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. Storage in a cool, dry place is recommended.[2]

Future Perspectives

This compound represents a valuable starting point for the development of new chemical entities with therapeutic potential. The presence of a hydroxyl group on the cyclohexyl ring provides a convenient handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the generation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on:

-

Synthesis of Novel Derivatives: Exploration of a wider range of substituents on the cyclohexyl and phthalimide moieties to optimize biological activity and selectivity.

-

In-depth Biological Evaluation: Comprehensive screening of new analogs against a panel of biological targets to identify lead compounds for various diseases.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the key structural features responsible for the observed biological activities to guide rational drug design.

-

Mechanistic Studies: Investigation of the molecular mechanisms of action of the most promising compounds to understand their therapeutic effects at a cellular level.

The continued exploration of the chemical space around this versatile scaffold holds significant promise for the discovery of next-generation therapeutics.

References

-

PubChem. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. National Center for Biotechnology Information. Available from: [Link]

- Rajput, P., & Kumar, A. (2015). Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmaceutical Technology, 8(7), 893-899.

- Tan, A., Kazancioglu, M. Z., Gündoğdu, Ö., Şahin, E., & Kara, Y. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38(4), 629-637.

- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.

- Al-Obaidi, A. M. J., Al-Rawi, A. A., & Al-Amiery, A. A. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(5), 324-330.

- Andrade-Jorge, E., et al. (2018). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.

- Sahib, H. A., & Mohammed, M. H. (2020). Synthesis and Preliminary Biological Activity Evaluation of New N-Substituted Phthalimide Derivatives. Iraqi Journal of Pharmaceutical Sciences, 29(1), 134-143.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Journal of Basrah Researches (Sciences), 41(1), 1-10.

- Al-Majidi, S. M. H., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1735.

- Kaczor, A. A., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(19), 5953.

- Lazar, C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)

- Głowacka, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678.

Sources

- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. rjptonline.org [rjptonline.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione structure elucidation

<An In-depth Technical Guide to the Structure Elucidation of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. Addressed to researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It delves into the causal logic behind the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to build upon the last, creating a self-validating system of analysis that confirms not only the molecular formula and connectivity but also the critical trans stereochemistry of the cyclohexyl moiety. Detailed, step-by-step protocols for each analytical technique are provided, grounded in authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Significance of a Privileged Scaffold

N-substituted phthalimides are a cornerstone of medicinal chemistry, forming the core structure of numerous bioactive compounds.[1][2] Their synthetic accessibility and rigid, planar structure make them ideal scaffolds for presenting appended functionalities in a well-defined orientation for interaction with biological targets. The title compound, this compound (CAS 99337-98-1), combines this privileged phthalimide core with a trans-1,4-disubstituted cyclohexane ring—a common bioisostere for a phenyl ring, which can improve pharmacokinetic properties such as solubility while maintaining key spatial vectors.[3][4][5]

Accurate and unambiguous structure elucidation is the bedrock of any drug discovery or chemical development program. It ensures that biological data is correctly attributed to the precise chemical entity and that subsequent structure-activity relationship (SAR) studies are valid. This guide provides the analytical framework to achieve that certainty for this specific molecule.

Synthesis and Initial Characterization

The most common and direct synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine.[1][2] In this case, phthalic anhydride is reacted with trans-4-aminocyclohexanol.

The reaction proceeds via nucleophilic attack of the primary amine on one of the anhydride carbonyls, followed by an intramolecular cyclization and dehydration to form the imide ring. The use of glacial acetic acid or refluxing in a suitable solvent like toluene facilitates the final dehydration step.[6]

Molecular Formula: C₁₄H₁₅NO₃[4] Molecular Weight: 245.27 g/mol [5]

The initial confirmation of a successful reaction is often obtained via Thin Layer Chromatography (TLC) and melting point analysis, but these methods are insufficient for definitive structure proof. The core of the elucidation lies in the spectroscopic methods detailed below.

The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecular architecture.

Caption: Workflow for the structure elucidation of the title compound.

Mass Spectrometry: The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight (MW) and, with high-resolution instruments (HRMS), the elemental composition of a new compound. This is the most fundamental piece of data, as it validates the successful incorporation of both the phthalimide and hydroxycyclohexyl fragments.

Expected Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. N-substituted phthalimides exhibit characteristic fragmentation patterns.[7][8]

-

Molecular Ion (M⁺): A peak corresponding to the full molecular weight (m/z 245) should be observed.

-

Base Peak (m/z 147/149): A hallmark of many phthalate-containing structures is a prominent fragment at m/z 149, corresponding to the protonated phthalic anhydride fragment, or m/z 147 from the loss of the entire substituent and subsequent rearrangement.[7][9]

-

Loss of Water: A peak at m/z 227 ([M-H₂O]⁺) is expected due to the hydroxyl group.

-

Cyclohexyl Fragmentation: Cleavage within the cyclohexane ring can lead to a series of peaks separated by 14 mass units (CH₂ groups).[10]

Data Presentation: Predicted MS Fragments

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Identity | Significance |

| 245 | [C₁₄H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 227 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |

| 160 | Phthalimide radical cation | Cleavage of N-Cyclohexyl bond |

| 147 | Protonated Phthalic Anhydride | Characteristic phthalimide fragment |

| 99 | [C₆H₁₁O]⁺ | Hydroxycyclohexyl cation |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Instrument: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high mass accuracy (typically < 5 ppm) will allow for the calculation of the elemental formula from the exact mass of the molecular ion.[9]

-

Tandem MS (MS/MS): Isolate the molecular ion (m/z 245) and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum, which can be compared against the predicted patterns.[7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this molecule, we are looking for definitive evidence of the imide carbonyls and the alcohol hydroxyl group. The positions of these bands confirm that the starting materials have been consumed and the desired functionalities are present in the final product.

Expected Absorption Bands:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[11] Its broadness is due to hydrogen bonding.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane ring will appear just below 3000 cm⁻¹.

-

C=O Stretches (Imide): Cyclic imides famously exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric stretching.[12] These are expected to be strong and sharp, appearing around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric).[13]

-

C-N Stretch (Imide): A peak around 1390-1400 cm⁻¹ corresponding to the imide C-N stretch is also expected.[13]

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |

| ~3400 | Alcohol | O-H Stretch | Strong, Broad |

| >3000 | Aromatic C-H | C-H Stretch | Medium, Sharp |

| <3000 | Aliphatic C-H | C-H Stretch | Medium, Sharp |

| ~1770 | Imide Carbonyl | C=O Asymmetric Stretch | Strong, Sharp |

| ~1700 | Imide Carbonyl | C=O Symmetric Stretch | Strong, Sharp |

| ~1400 | Imide | C-N Stretch | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: While MS confirms the mass and IR confirms functional groups, NMR spectroscopy provides the complete atomic connectivity and stereochemical arrangement. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (like COSY and HSQC) link them together. Crucially, the coupling constants (J-values) and chemical shifts of the cyclohexyl protons will provide definitive proof of the trans configuration.

¹H NMR Spectroscopy - Proton Environments

-

Aromatic Protons (Phthalimide): The four protons on the benzene ring will appear in the downfield region (~7.7-7.9 ppm). Due to symmetry, they will likely present as a multiplet or two distinct multiplets.

-

Cyclohexyl Protons (N-CH and CH-OH): The protons on the carbons bearing the nitrogen (C1') and the hydroxyl group (C4') are key. In a trans-1,4-disubstituted cyclohexane, both substituents can occupy equatorial positions in the dominant chair conformation. The protons attached to these carbons (H1' and H4') will therefore be axial. Axial protons typically appear as broad multiplets or triplets-of-triplets with large axial-axial coupling constants (J > 8 Hz). The H1' proton, being attached to a carbon bonded to the electronegative nitrogen, will be further downfield than H4'.

-

Cyclohexyl Protons (Methylene): The remaining eight protons on the cyclohexane ring will appear as complex, overlapping multiplets in the upfield region (~1.4-2.2 ppm).

-

Hydroxyl Proton (OH): This proton will appear as a broad singlet that can exchange with D₂O. Its chemical shift is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy - The Carbon Skeleton

-

Carbonyl Carbons (Imide): Two peaks in the highly downfield region (~168 ppm) corresponding to the two equivalent imide carbonyls.

-

Aromatic Carbons: Four signals are expected for the benzene ring carbons. Two quaternary carbons and two protonated carbons.

-

Cyclohexyl Carbons: Due to symmetry in the trans isomer, only four distinct signals are expected for the six-membered ring: C1' (attached to N), C4' (attached to O), and two signals for the two pairs of equivalent methylene carbons (C2'/C6' and C3'/C5').

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will confirm the connectivity within the cyclohexane ring, showing correlations between H1' and its neighbors (H2'/H6'), and H4' and its neighbors (H3'/H5').

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is essential for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

Caption: Logic flow of the multi-dimensional NMR strategy.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal reference (0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[14]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D Experiments: Run standard COSY and HSQC pulse sequences.

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integration of ¹H signals should correspond to the number of protons, and analysis of coupling patterns, particularly for H1' and H4', will confirm the trans stereochemistry.[15]

X-Ray Crystallography: The Ultimate Confirmation

Expertise & Causality: For an absolutely unambiguous determination of the three-dimensional structure, including the relative stereochemistry (trans configuration), single-crystal X-ray diffraction is the gold standard.[16] While not always necessary if the NMR data is conclusive, it provides the ultimate, irrefutable proof of structure.

The Principle: By diffracting X-rays off a well-ordered single crystal, one can determine the precise location of every non-hydrogen atom in the crystal lattice. This generates a 3D model of the molecule, visually confirming the connectivity and the diequatorial arrangement of the phthalimide and hydroxyl groups on the cyclohexane chair, which is characteristic of the trans isomer.[17]

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystallization: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation from a solvent, vapor diffusion, or slow cooling of a saturated solution.[16]

-

Data Collection: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final, high-resolution molecular structure.[18]

Conclusion

The structure elucidation of this compound is a systematic process that leverages the strengths of multiple spectroscopic techniques. Mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of key functional groups (imide and alcohol). Finally, a suite of NMR experiments maps the atomic connectivity and, most critically, uses proton coupling constants to definitively establish the trans stereochemistry of the cyclohexyl ring. Each step validates the others, building a robust and reliable structural assignment. For ultimate confirmation, single-crystal X-ray diffraction provides a definitive 3D model. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity for any research or development program involving this important molecular scaffold.

References

-

ResearchGate. (n.d.). Tandem Mass Spectrometric Fragmentation of Phthalate Esters. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Chemical structures of the studied N-substituted phthalimides. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]

-

Royal Society of Chemistry. (2014). 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from Royal Society of Chemistry. [Link]

-

MDPI. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Retrieved from MDPI. [Link]

-

ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Hydrogen Bonding Interaction between Amide and Alcohols: Dielectric Relaxation and FTIR Study. Retrieved from ResearchGate. [Link]

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from ACG Publications. [Link]

-

ChemWhat. (n.d.). 2-(TRANS-4-HYDROXYCYCLOHEXYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS. Retrieved from ChemWhat. [Link]

-

National Center for Biotechnology Information. (n.d.). trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PubMed Central. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). Figure S2 . 13 C NMR spectrum of 4-hydroxycyclohexyl -2-propylpentanoate [ 1 ]. Retrieved from ResearchGate. [Link]

-

BioOrganics. (n.d.). 2-(trans-4-Hydroxycyclohexyl)-1H-isoindole-1,3(2H)-dione. Retrieved from BioOrganics. [Link]

-

ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

International Union of Crystallography. (2023). Cyclohexane plastic phase I: single-crystal diffraction images and new structural model. Retrieved from International Union of Crystallography. [Link]

-

National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone, 3-((13R)-13-((2R,2'R,5R,5'R)-5'-((1S)-1-(acetyloxy)undecyl)octahydro(2,2'-bifuran)-5-yl)-13-hydroxytridecyl)-5-methyl-, (5S)-. PubChem. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready. [Link]

-

MDPI. (n.d.). The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[7][8][19]triazol-1-yl-ethanol Derivatives. Retrieved from MDPI. [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. [Link]

-

ResearchGate. (2025). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The crystal structure of phase III cyclohexanone, viewed down the.... Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(amide imide)s (5a–5d). Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). ORTEP representation of the molecular structure of compound 12 (trans...). Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (2014). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). PubMed. [Link]

Sources

- 1. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-N-(4-Hydroxycyclohexyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-N-(4-Hydroxycyclohexyl)phthalimide (CAS No. 99337-98-1), a versatile chemical intermediate with significant applications in organic synthesis and drug development. We will delve into its chemical properties, synthesis, and characterization, with a particular focus on its role as a building block in the creation of complex, biologically active molecules.

Core Molecular Characteristics

trans-N-(4-Hydroxycyclohexyl)phthalimide is a bicyclic aromatic imide featuring a phthalimide group attached to a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry and the presence of both a hydroxyl and a phthalimide functional group are key to its utility in synthetic chemistry. The phthalimide group often serves as a protected form of a primary amine, which can be deprotected under specific conditions.[1]

| Property | Value |

| CAS Number | 99337-98-1 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol [2] |

| IUPAC Name | 2-((1r,4r)-4-hydroxycyclohexyl)isoindoline-1,3-dione[2] |

| Appearance | White to off-white solid |

| Purity | Typically >95%[2] |

Synthesis and Purification

The synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide can be efficiently achieved through several synthetic routes. One of the most robust and widely applicable methods is the Mitsunobu reaction, which facilitates the formation of a C-N bond between an alcohol and a nucleophile, such as phthalimide, with inversion of stereochemistry.[3][4] Given that the starting material is trans-4-aminocyclohexanol, a direct reaction with a phthaloylating agent is also a common and effective strategy.

Recommended Synthesis Protocol: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the synthesis of N-substituted phthalimides from alcohols.[3][4][5] This method is particularly advantageous due to its mild reaction conditions and high yields.

Experimental Protocol: Synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide via Mitsunobu Reaction

Materials:

-

cis-4-Hydroxycyclohexanol (Note: The Mitsunobu reaction proceeds with an inversion of stereochemistry. To obtain the trans product, the cis starting material is used.)

-

Phthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of cis-4-hydroxycyclohexanol (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF (10 volumes) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq).

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford trans-N-(4-Hydroxycyclohexyl)phthalimide as a white solid.

Alternative Synthesis Route

An alternative and straightforward method involves the direct reaction of trans-4-aminocyclohexanol hydrochloride with a suitable phthaloylating agent, such as ethyl 1,3-dioxoisoindoline-2-carboxylate, in the presence of a base.[6]

Caption: Alternative synthesis of trans-N-(4-Hydroxycyclohexyl)phthalimide.

Spectroscopic Characterization

The structural confirmation of trans-N-(4-Hydroxycyclohexyl)phthalimide is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm), methine proton attached to the nitrogen (~4.0-4.2 ppm), methine proton attached to the hydroxyl group (~3.6-3.8 ppm), cyclohexyl protons (multiplets, ~1.2-2.2 ppm), hydroxyl proton (broad singlet). |

| ¹³C NMR | Carbonyl carbons of the phthalimide group (~168 ppm), aromatic carbons (~123, 132, 134 ppm), methine carbon attached to nitrogen (~50 ppm), methine carbon attached to the hydroxyl group (~68 ppm), cyclohexyl carbons (~30-35 ppm).[1] |

| IR (cm⁻¹) | O-H stretch (~3400-3500 cm⁻¹, broad), C-H stretch (aliphatic, ~2850-2950 cm⁻¹), C=O stretch (imide, ~1700 and 1770 cm⁻¹), C=C stretch (aromatic, ~1600 cm⁻¹), C-N stretch (~1390 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). |

Applications in Drug Development

The true value of trans-N-(4-Hydroxycyclohexyl)phthalimide lies in its application as a versatile intermediate in the synthesis of pharmaceutically active compounds. The phthalimide moiety serves as a robust protecting group for a primary amine, which can be unmasked in later synthetic steps.[1] The hydroxyl group provides a reactive handle for further functionalization, such as etherification or esterification.

Role as a Key Building Block

This compound is a crucial starting material for the synthesis of a variety of more complex molecules. For instance, it has been used in the preparation of 4-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclohexyloxy]-benzoic acid ethyl ester.[7] This transformation highlights the utility of the hydroxyl group for introducing new functionalities via reactions like the Mitsunobu reaction with a phenolic partner.

Caption: Synthetic utility of trans-N-(4-Hydroxycyclohexyl)phthalimide.

Potential Therapeutic Areas

Phthalimide derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and anti-Alzheimer's agents.[8][9][10] The incorporation of the trans-4-hydroxycyclohexyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, potentially improving solubility, metabolic stability, and target binding.

Conclusion

trans-N-(4-Hydroxycyclohexyl)phthalimide is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its well-defined stereochemistry and bifunctional nature allow for the creation of diverse and complex molecular architectures. The synthetic protocols outlined in this guide, coupled with the expected analytical characterization, provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Mitsunobu reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Dodge, J. A., & Nissen, J. S. (1998). A User-Friendly Mitsunobu Reaction: Triphenylphosphine Oxide Removal by Precipitation with Dichloromethane. The Journal of Organic Chemistry, 63(18), 6454–6455.

-

Royal Society of Chemistry. (2022). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.

-

MDPI. (2022). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). Phthalimide. Retrieved from [Link]

- Heras-Martínez, H. M., et al. (2023). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI.

- Jimenez, M., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC.

- Mohammadi-Farani, A., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(1), 59-66.

- Google Patents. (n.d.). Process for the preparation of N-cyclohexylthiophthalimide.

-

Royal Society of Chemistry. (2022). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). A Visible Light-Driven Minisci-Type Reaction with N- Hydroxyphthalimide Esters. Retrieved from [Link]

-

ResearchGate. (2023). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. 50910-54-8 | trans-4-Aminocyclohexanol HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 7. 120-47-8|Ethyl 4-hydroxybenzoate| Ambeed [ambeed.com]

- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS No. 99337-98-1), a molecule of interest within the broader class of N-substituted phthalimides. While specific peer-reviewed studies on this exact compound are not extensively available in public literature, this document consolidates its known physicochemical properties and places it within the well-established context of phthalimide chemistry. The guide outlines the theoretical basis for its synthesis, its structural characteristics, and its potential as a versatile building block in medicinal chemistry, drawing parallels from extensively studied analogues. The isoindoline-1,3-dione core is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities, suggesting potential avenues of investigation for the title compound.

Core Molecular Identity and Physicochemical Properties

This compound, also known as trans-N-(4-Hydroxycyclohexyl)phthalimide, is a bicyclic imide derivative. The structure features a planar isoindoline-1,3-dione (phthalimide) group attached to a trans-configured 4-hydroxycyclohexyl moiety. This combination imparts a specific stereochemistry and polarity that can be pivotal for its interaction with biological targets.

Table 1: Physicochemical and Structural Data [1]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 245.27 g/mol | PubChem[1] |

| CAS Number | 99337-98-1 | PubChem[1] |

| IUPAC Name | 2-((1r,4r)-4-hydroxycyclohexyl)isoindoline-1,3-dione | Fluorochem |

| Synonyms | trans-N-(4-Hydroxycyclohexyl)phthalimide | Multiple Vendors |

| Appearance | White to off-white solid (predicted) | General Chemical Class Properties |

| Melting Point | Data not available in cited literature | N/A |

| Boiling Point | Data not available in cited literature | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. | General Chemical Class Properties |

Synthesis and Chemical Logic

The synthesis of N-substituted phthalimides is a cornerstone reaction in organic chemistry, typically achieved via the condensation of phthalic anhydride with a primary amine. This methodology is directly applicable to the synthesis of the title compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the imide C-N bond, revealing the two primary starting materials: phthalic anhydride and trans-4-aminocyclohexanol. This is the most direct and industrially scalable route.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Experimental Protocol

While a specific published protocol for this exact reaction is not available, the following procedure is based on well-established methods for N-phthalimide synthesis.[2] The reaction proceeds via a two-step, one-pot mechanism: nucleophilic attack of the amine on an anhydride carbonyl, followed by cyclization with dehydration.

Caption: General experimental workflow for synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phthalic anhydride (1.0 eq) and trans-4-aminocyclohexanol (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to facilitate the reaction. Acetic acid is often used as it acts as both a solvent and a catalyst for the dehydration step.[2]

-

Heating: Heat the reaction mixture to reflux (typically 120-140 °C) for several hours (e.g., 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product can often be isolated by pouring the cooled mixture into a beaker of cold water, which causes the organic product to precipitate.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with water to remove residual acetic acid and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. The final compound's identity and purity should be confirmed using standard analytical techniques (NMR, IR, Mass Spectrometry, and melting point analysis).

Potential Applications in Drug Development

The isoindoline-1,3-dione moiety is a well-known pharmacophore present in numerous clinically significant drugs, most notably thalidomide and its analogues (lenalidomide, pomalidomide). The diverse biological activities associated with this scaffold make it a highly valuable starting point for drug discovery programs.

Established Biological Activities of the Phthalimide Scaffold

Derivatives of phthalimide have been extensively investigated and have shown a wide array of pharmacological effects, including:

-

Anti-inflammatory and Immunomodulatory Effects: This is the most prominent activity, famously associated with thalidomide's mechanism of binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.

-

Anticancer Activity: Many phthalimide derivatives exhibit potent antiproliferative effects against various cancer cell lines.

-

Central Nervous System (CNS) Activity: The scaffold has been explored for developing anti-anxiety, anticonvulsant, and sedative agents.

-

Enzyme Inhibition: Certain derivatives have been designed as inhibitors for enzymes such as acetylcholinesterase (AChE), potentially for Alzheimer's disease therapy.[3][4]

-

Antimicrobial and Antifungal Activity: The hydrophobic nature of the phthalimide ring allows it to traverse biological membranes, contributing to its utility in developing antimicrobial agents.

The presence of the trans-4-hydroxycyclohexyl group on the title compound provides a key functional handle. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, it serves as a site for further chemical modification to generate libraries of related compounds for structure-activity relationship (SAR) studies.

Caption: Potential drug development pathways for the title compound.

Safety and Handling

While specific toxicology data for this compound is not available, general laboratory safety precautions for handling fine organic chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms develop.

Conclusion

This compound is a well-defined chemical entity with established molecular formula and weight. While specific, detailed experimental and biological data in peer-reviewed literature is scarce, its synthesis can be reliably predicted from fundamental organic chemistry principles. Its true value lies in its potential as a chemical intermediate. The combination of the pharmacologically privileged phthalimide core with a functionalized, stereochemically defined cyclohexyl ring makes it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the fields of inflammation, oncology, and neuroscience. Further research is warranted to synthesize this compound, confirm its structure with modern analytical methods, and explore its biological activity profile.

References

- Patents for Isoindoline-1,3-dione Compounds. Google Patents. (2014). Processes for preparing isoindoline-1,3-dione compounds.

- Patents for Indolinone Derivatives. Google Patents. (2018).

-

Synthesis of Phthalimide Derivatives. MDPI. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). [Link]

-

PubChem Compound Summary for CID 288726. National Center for Biotechnology Information. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione. [Link]

-

Biological Evaluation of Isoindoline-1,3-dione Derivatives. ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

-

Isoindoline-1,3-dione Derivatives as AChE Inhibitors. MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

-

Bio-evaluation of Isoindoline-1,3-dione Derivatives. PubMed Central (PMC). (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. [Link]

Sources

- 1. trans-2-(4-Hydroxycyclohexyl)-isoindole-1,3-dione | C14H15NO3 | CID 288726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US7863451B2 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]

Introduction: The Privileged Scaffold of Isoindoline-1,3-dione

An In-Depth Technical Guide to the Biological Activity of Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione, commonly known as the phthalimide scaffold, represents a cornerstone in medicinal chemistry. Its deceptively simple bicyclic structure has given rise to a vast and diverse library of derivatives with a wide spectrum of biological activities.[1] The journey of this scaffold is a compelling narrative in drug discovery, from the tragic history of thalidomide and its teratogenic effects to its remarkable repurposing as a powerful anticancer and immunomodulatory agent.[2] Thalidomide's re-emergence sparked intensive research, leading to the development of analogues like lenalidomide and pomalidomide, which possess enhanced potency and refined safety profiles.[3][4]

This guide provides a comprehensive exploration of the multifaceted biological activities of isoindoline-1,3-dione derivatives. We will delve into the core mechanisms of action, present comparative data, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this remarkable chemical scaffold.

Anticancer Activity: From Angiogenesis Inhibition to Targeted Protein Degradation

The anticancer properties of isoindoline-1,3-dione derivatives are perhaps their most significant and well-studied attribute.[5] These compounds exert their effects through a variety of mechanisms, making them valuable agents against hematological malignancies and solid tumors.[6][7]

Core Mechanism: Modulation of the Cereblon E3 Ubiquitin Ligase Complex

The primary mechanism of action for thalidomide and its immunomodulatory analogues (IMiDs) is the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] CRBN serves as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex.[2]

Causality of Action: In the absence of a ligand, the CRL4^CRBN^ complex has its own set of native substrates. When an isoindoline-1,3-dione derivative binds to a specific pocket in CRBN, it allosterically alters the substrate-binding surface. This alteration creates a new binding interface, enabling the complex to recognize and bind to proteins that it would not normally interact with, termed "neosubstrates."[2] Once bound, the neosubstrate is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome. The specific neosubstrates targeted depend on the precise chemical structure of the derivative, which accounts for the differing therapeutic activities of thalidomide, lenalidomide, and pomalidomide.[2] For example, in multiple myeloma, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key event leading to cancer cell death.[2]

Caption: CRL4^CRBN^ E3 Ligase mechanism modulation by IMiD derivatives.

Other Anticancer Mechanisms

Beyond protein degradation, these derivatives exhibit other important anticancer effects:

-

Anti-angiogenesis: Thalidomide was famously shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[4][7] This is achieved in part by suppressing the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7]

-

Apoptosis Induction: Many derivatives directly induce programmed cell death in cancer cells.[8] This can occur through the upregulation of caspase-8 activity and the release of cytochrome c from mitochondria.[4][9][10]

-

Immunomodulation: By stimulating T-cells and Natural Killer (NK) cells, these compounds enhance the body's own immune response against tumors.[4][9]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of novel isoindoline-1,3-dione derivatives is a primary screening metric. The half-maximal inhibitory concentration (IC50) is determined across various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 | A549 (Lung) | 19.41 | [6] |

| Compound 11 | C6 (Glioma) | >100 (Active at 100µM) | [6] |

| Compound 9 | HeLa (Cervical) | Cell-selective activity | [6] |

| Compound 13 | Caco-2 (Colorectal) | Higher activity than Cisplatin | [11] |

| Compound 16 | MCF-7 (Breast) | Higher activity than Cisplatin | [11] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Lymphoma) | 0.26 µg/mL | [8] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Leukemia) | 3.81 µg/mL | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the effect of isoindoline-1,3-dione derivatives on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[12] The incubation time is critical and should be optimized for the specific cell line and compound.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Immunomodulatory and Anti-inflammatory Activity

The ability to modulate the immune system is intrinsically linked to the anticancer effects of many isoindoline-1,3-dione derivatives but also represents a distinct therapeutic avenue for inflammatory and autoimmune diseases.[13][14]

Core Mechanisms: Cytokine Modulation and COX Inhibition

-

Cytokine Production: As mentioned, IMiDs alter cytokine profiles. A key anti-inflammatory effect is the potent inhibition of tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine.[4] This is achieved by enhancing the degradation of TNF-α mRNA.[4] They also inhibit other pro-inflammatory cytokines like IL-6 and IL-1, while co-stimulating T-cells to produce anti-inflammatory and immune-boosting cytokines like IL-2.[4][9]

-

Cyclooxygenase (COX) Inhibition: A separate class of isoindoline-1,3-dione derivatives has been developed as inhibitors of COX enzymes.[15] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15] Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the homeostatic COX-1 enzyme.[15][16]

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Data Presentation: Anti-inflammatory Efficacy

The effectiveness of derivatives is often measured by their ability to reduce inflammation in animal models or inhibit COX enzymes directly.

| Compound ID | Assay | Dose / Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | ZM3 | Carrageenan Paw Edema | 10 mg/kg | More effective than Ibuprofen |[17] | | ZM5 | Carrageenan Paw Edema | 20 mg/kg | Equipotent to Diclofenac |[17] | | Compound F4 | Carrageenan Paw Edema | 20 mg/kg | 21.8% edema reduction at 2h |[18] | | Compound H | COX-2 Inhibition | - | Most potent inhibitor in series |[15] | | ZM4 | COX-2 Inhibition | IC50 > ZM5, ZM3, ZM2 | Highest COX-2 selectivity |[17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC solution)

-

Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg)

-

Group 3+: Test Groups (different doses of the isoindoline-1,3-dione derivative).[17]

-

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 5 hours after the carrageenan injection.[17]

-

Data Analysis:

-

Calculate the volume of edema at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

-

Neurological and Analgesic Activity

Derivatives of isoindoline-1,3-dione have also shown significant promise as agents for treating neurological disorders and managing pain.[13][19]

Core Mechanism: Cholinesterase and COX Inhibition

-

Cholinesterase Inhibition: Several series of isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[20] In conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. By inhibiting the enzymes that break it down, these compounds can increase acetylcholine levels in the brain, offering a therapeutic strategy.[21] The phthalimide moiety often interacts with the peripheral anionic site of the AChE enzyme.[21]

-

Analgesic Effects: The analgesic (pain-relieving) activity of these compounds is often linked to their anti-inflammatory properties, particularly COX inhibition.[15][19] By reducing prostaglandin synthesis, they decrease the sensitization of nociceptive nerve endings. Some compounds have also demonstrated efficacy in models of neurogenic and neuropathic pain, suggesting additional mechanisms may be involved.[18]

Caption: Mechanism of AChE inhibition by isoindoline-1,3-dione derivatives.

Data Presentation: Bioactivity

| Compound ID | Assay | Result (IC50) | Reference |

| Derivative I (phenyl substituent) | AChE Inhibition | 1.12 µM | [20] |

| Derivative III (diphenylmethyl moiety) | BuChE Inhibition | 21.24 µM | [20] |

| Compound 7a (para-fluoro) | AChE Inhibition | 2.1 µM | [21] |

| Compound 7f (para-fluoro) | AChE Inhibition | 2.1 µM | [21] |

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic Acid Writhing | 1.6x more active than Metamizole Sodium | [19] |

| ZM5 | Acetic Acid Writhing | Significant reduction at 25 & 50 mg/kg | [16] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This is the most widely used in vitro method for quantifying AChE or BuChE activity and screening for inhibitors.[22]

Principle: The assay measures the activity of the cholinesterase enzyme. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 7.4).

-

DTNB solution (301 µM in buffer).

-

AChE or BuChE enzyme solution (in buffer).

-

Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (final concentration 452 µM).[22]

-

Inhibitor solutions: Serial dilutions of the test compound in buffer.

-

-

Assay Setup (96-well plate):

-

To each well, add 200 µL of phosphate buffer.

-

Add 20 µL of the test inhibitor solution at various concentrations (or buffer for control).

-

Add 20 µL of the enzyme solution (AChE or BuChE).

-

Add 20 µL of the DTNB solution.

-

-

Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.[22] This allows the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

References

- Thalidomide - Wikipedia. (n.d.). Wikipedia.

- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). MDPI.

- Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (n.d.). PubMed.

- Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Deriv

- Molecular mechanisms of thalidomide and its deriv

- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020).

- Thalidomide and Its Analogs as Anticancer Agents. (2025).

- Lenalidomide and thalidomide: mechanisms of action--similarities and differences. (n.d.). PubMed.

- Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub.

- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.).

- Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (n.d.). MDPI.

- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop

- Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (n.d.). Eco-Vector Journals Portal.

- Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell popul

- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). NIH.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV

- Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC - PubMed Central.

- Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry.

- Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evalu

- Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (n.d.). PubMed.

- Anticancer Activity of a Novel Isoindoline-1,3-dione Derivative via Induction of Apoptosis in MCF-7 Breast Cancer Cells and in Ehrlich Carcinoma-bearing Mice. (2026).